

Tanuxiciclib Trihydrochloride: A Technical Overview for Drug Development Professionals

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Compound of Interest		
Compound Name:	Tanuxiciclib trihydrochloride	
Cat. No.:	B15140729	Get Quote

For research, scientific, and drug development professionals, this in-depth guide consolidates the current technical knowledge on **Tanuxiciclib trihydrochloride**, a cyclin-dependent kinase (CDK) inhibitor. This document outlines its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

Tanuxiciclib is a small molecule inhibitor of cyclin-dependent kinases. The trihydrochloride salt is the form commonly used in research settings.

Chemical Identifiers:

Identifier	Value
IUPAC Name	4-(6-amino-2-(5-amino-3-fluoropyridin-2-yl)-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-8-yl)butanoic acid
CAS Number	1983983-64-7 (Tanuxiciclib); 1983984-11-7 (Tanuxiciclib trihydrochloride)[1]
Molecular Formula	C ₁₅ H ₁₃ FN ₆ O (Tanuxiciclib); C ₁₅ H ₁₆ Cl ₃ FN ₆ O (Tanuxiciclib trihydrochloride)[1]
SMILES	FC1=C(C2=CC=C(O)C(C3=CC(C)=NC(N)=N3) =N2)C=CN=C1N



Physicochemical Properties:

A comprehensive table of experimentally determined physicochemical properties for **Tanuxiciclib trihydrochloride** is not readily available in the public domain. However, computational predictions based on its chemical structure provide valuable insights.

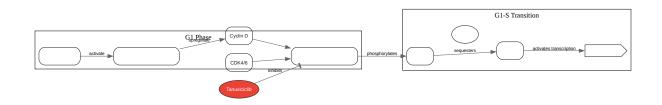
Property	Predicted Value
Molecular Weight	421.68 g/mol (trihydrochloride salt)
Solubility	Soluble in DMSO[1]
рКа	Data not available
LogP	Data not available
Melting Point	Data not available
Boiling Point	Data not available

Mechanism of Action and Signaling Pathway

Tanuxiciclib is classified as a cyclin-dependent kinase (CDK) inhibitor[1]. CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, transcription, and other fundamental cellular processes. In cancer, the CDK signaling pathway is often dysregulated, leading to uncontrolled cell proliferation.

The primary mechanism of action of many CDK inhibitors involves the inhibition of the Cyclin D-CDK4/6-Rb pathway. This pathway is a key regulator of the G1-S phase transition in the cell cycle. By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for DNA replication and cell cycle progression, ultimately leading to G1 cell cycle arrest. While the specific CDK selectivity profile of Tanuxiciclib is not yet publicly detailed, its classification as a CDK inhibitor strongly suggests its involvement in this critical cell cycle checkpoint.





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Figure 1: Simplified CDK/Rb signaling pathway and the inhibitory action of Tanuxiciclib.

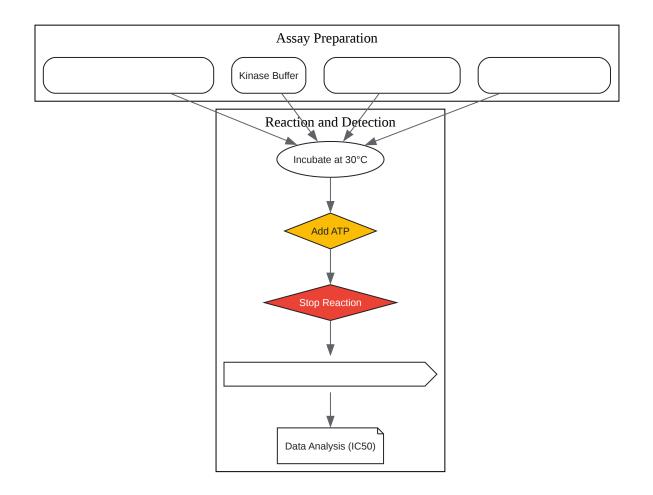
Experimental Protocols

Detailed, publicly available experimental protocols specifically for Tanuxiciclib are limited. However, standard methodologies for characterizing CDK inhibitors are applicable.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method to determine the in vitro potency of a CDK inhibitor.





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Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

- Preparation of Reagents:
 - Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).



- Serially dilute **Tanuxiciclib trihydrochloride** in DMSO and then in kinase buffer.
- Prepare a solution of the recombinant CDK/cyclin complex and a suitable substrate (e.g., a peptide derived from the Rb protein).
- Kinase Reaction:
 - In a microplate, combine the kinase, substrate, and varying concentrations of Tanuxiciclib.
 - Initiate the reaction by adding a solution of ATP.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Detection:
 - Stop the reaction by adding a solution containing EDTA.
 - Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.
- Data Analysis:
 - Plot the kinase activity against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (General Protocol)

This protocol describes a general method to assess the anti-proliferative effects of Tanuxiciclib on cancer cell lines.

Methodology:

- Cell Culture:
 - Culture a relevant cancer cell line (e.g., a breast cancer cell line with an intact Rb pathway) in appropriate media.
- Compound Treatment:



- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of Tanuxiciclib trihydrochloride. Include a vehicle control (DMSO).
- Incubation:
 - Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 72 hours).
- Viability Assessment:
 - Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescent cell viability assay (e.g., CellTiter-Glo®).
- Data Analysis:
 - Normalize the viability data to the vehicle control.
 - Plot the percentage of viable cells against the logarithm of the inhibitor concentration.
 - Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically investigating Tanuxiciclib. The development status of this compound remains in the preclinical phase.

Conclusion

Tanuxiciclib trihydrochloride is a promising CDK inhibitor with a chemical structure amenable to further investigation. While detailed experimental and clinical data are not yet widely available, the established methodologies for characterizing CDK inhibitors provide a clear path for its continued development. Future research should focus on determining its specific CDK selectivity profile, elucidating its precise mechanism of action in various cancer models, and evaluating its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.



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References

- 1. medchemexpress.com [medchemexpress.com]
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